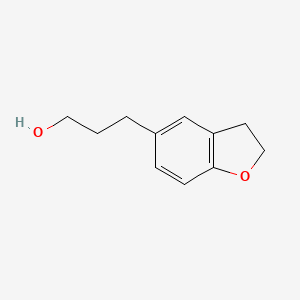

3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8,12H,1-2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJDXNJLYVQVEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698688 |

Source

|

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217483-06-2 |

Source

|

| Record name | 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

<

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, a molecule of interest in medicinal chemistry and materials science.[1][2] The benzofuran scaffold and its derivatives are known to possess a wide range of biological activities, making the precise determination of their molecular architecture a critical endeavor.[1][2][3][4] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section details the theoretical underpinnings of the technique, the rationale for its application, a step-by-step experimental protocol, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the structural characterization of complex organic molecules.

Introduction: The Significance of Structural Verification

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like this compound, which contains a dihydrobenzofuran core, a substituted aromatic ring, and a flexible propanol side chain, unambiguous structural confirmation is paramount. The presence of stereocenters and multiple functional groups necessitates a synergistic analytical approach to prevent mischaracterization, which could have profound implications in drug development or materials application.

This guide presents a logical workflow for structure elucidation, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework and connectivity.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of molecular analysis, providing the most direct measurement of a compound's molecular weight.[5][6][7] This information is fundamental for determining the molecular formula, a critical first step in structure elucidation.[8]

The Causality Behind MS Technique Selection

For a moderately polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique.[5][7] ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, thereby preserving the crucial molecular ion information.[5][7] High-Resolution Mass Spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for obtaining an accurate mass measurement, which allows for the confident determination of the elemental composition.[5][7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an LC-MS system equipped with an ESI source and a TOF or Orbitrap mass analyzer.

-

Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate the ESI source in positive ion mode to generate [M+H]⁺ ions.

-

Mass Analysis: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software to calculate the molecular formula.

Expected Data and Interpretation

For this compound (C₁₁H₁₄O₂), the expected monoisotopic mass is 178.0994 g/mol .[9]

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Exact Mass | 178.0994 |

| [M+H]⁺ (observed) | ~179.1067 |

The high-resolution data will allow for the unambiguous confirmation of the elemental composition, ruling out other potential formulas with a similar nominal mass.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

The Rationale for FTIR Analysis

The structure of this compound contains several key functional groups that exhibit characteristic IR absorptions: an alcohol (O-H), aliphatic C-H bonds, aromatic C-H bonds, a C-O ether linkage, and the aromatic ring itself. Identifying these vibrations provides crucial puzzle pieces for the overall structure.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Anticipated Spectral Features and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~3350 (broad) | O-H stretch | Presence of an alcohol functional group.[12] |

| ~3050 | Aromatic C-H stretch | Indicates the presence of a benzene ring.[12] |

| ~2950-2850 | Aliphatic C-H stretch | Confirms the presence of the dihydrofuran and propanol alkyl chains.[12] |

| ~1610, 1490 | Aromatic C=C stretch | Characteristic of the benzene ring.[12] |

| ~1250 | Aryl C-O stretch | Suggests the ether linkage of the benzofuran system. |

| ~1050 | C-O stretch | Corresponds to the primary alcohol.[12] |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14][15] It provides information about the chemical environment, connectivity, and spatial relationships of atoms.[13][16]

The Logic of a Multi-Dimensional NMR Approach

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for a complete and unambiguous structure determination.[17][18]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.[14]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.[19]

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Predicted NMR Data and Structural Assignment

¹H NMR (predicted):

-

Aromatic Region (~6.7-7.1 ppm): Three protons on the substituted benzene ring. Their splitting patterns will reveal their substitution pattern.

-

Dihydrofuran Ring (~4.5 ppm, triplet and ~3.2 ppm, triplet): Two methylene groups, each appearing as a triplet due to coupling with the adjacent methylene group.

-

Propanol Chain:

-

-CH₂-OH (~3.7 ppm, triplet): Methylene group attached to the hydroxyl group.

-

Ar-CH₂- (~2.7 ppm, triplet): Methylene group attached to the aromatic ring.

-

-CH₂- in the middle (~1.9 ppm, multiplet): Methylene group coupled to the other two methylene groups in the chain.

-

-

-OH (~1.5 ppm, broad singlet): The alcohol proton, which may exchange and appear as a broad signal.

¹³C NMR (predicted):

-

Aromatic Region (~110-160 ppm): Six signals for the six carbons of the benzene ring, with those attached to oxygen appearing at lower field.

-

Dihydrofuran Ring (~71 ppm and ~30 ppm): Two signals for the two methylene carbons.

-

Propanol Chain (~62 ppm, ~34 ppm, ~32 ppm): Three signals for the three carbons of the propanol side chain.

2D NMR Correlations:

-

COSY: Will show correlations between the protons within the dihydrofuran ring and within the propanol chain.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal.

-

HMBC: Will be critical for connecting the fragments. Key correlations would include:

-

The aromatic protons to the carbons of the dihydrofuran ring and the propanol chain.

-

The benzylic protons of the propanol chain to the aromatic carbons.

-

The protons of the dihydrofuran ring to the aromatic carbons.

-

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of the data from each experiment.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of a novel or synthesized organic molecule is a meticulous process that demands a convergence of analytical techniques. By systematically employing mass spectrometry to establish the molecular formula, FTIR spectroscopy to identify key functional groups, and a suite of NMR experiments to map the intricate connectivity of the atomic framework, a scientist can confidently and accurately determine the structure of this compound. This self-validating system, where the data from each technique corroborates the others, ensures the scientific integrity of the final structural assignment, a critical requirement for advancing research and development in any chemical science.

References

- Mass Spectrometry in Small Molecule Drug Development. (2015).

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.). ResearchGate.

- Mass Spectrometry analysis of Small molecules. (2013).

- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.

- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022).

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.

- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ACS Publications.

- NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps.

- Structural feature study of benzofuran derivatives as farnesyltransferase inhibitors. (n.d.). SpringerLink.

- Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs.

- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.com.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR.

- Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO.

- 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. (n.d.). PubChem.

- (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate.

Sources

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 9. 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol | C11H14O2 | CID 43753533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 11. azooptics.com [azooptics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. One moment, please... [chemistrysteps.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

Abstract

This compound is a molecule of significant interest built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives have shown promise in the development of treatments for neurodegenerative diseases, such as Alzheimer's, and as potent antioxidants.[3][4] A thorough understanding of the physicochemical properties of this compound is fundamental for its advancement in any research or drug development pipeline. These properties govern critical aspects such as solubility, membrane permeability, metabolic stability, and formulation feasibility, collectively influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details standard experimental protocols for their validation, and discusses the implications for its application in scientific research.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a dihydrobenzofuran ring linked to a propanol side chain at the C5 position—dictate its chemical behavior and physical properties.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 217483-06-2 | [5][6] |

| Molecular Formula | C₁₁H₁₄O₂ | [7] |

| Molecular Weight | 178.23 g/mol | [7] |

| Canonical SMILES | C1C(OC2=CC=C(C=C21)CCC)O | - |

| InChI Key | PMABRNGAHKYSRL-UHFFFAOYSA-N |[7] |

Predicted Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, we can derive a robust set of predicted properties based on its structure and well-understood chemical principles. These predictions serve as a critical baseline for experimental design and hypothesis generation.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Significance |

|---|---|---|

| Boiling Point | ~320-340 °C | Estimated based on molecular weight and the presence of a hydroxyl group capable of hydrogen bonding, which significantly elevates the boiling point compared to non-polar analogs. |

| Melting Point | Not Available | Expected to be a low-melting solid or a viscous oil at room temperature. The flexible propanol chain may disrupt crystal lattice formation. |

| LogP (o/w) | ~2.0 - 2.5 | This predicted value suggests a moderate lipophilicity. It indicates a favorable balance for potential oral bioavailability, allowing for sufficient aqueous solubility for dissolution while being lipid-soluble enough to cross biological membranes. |

| pKa | ~16-18 | The acidity is attributed to the primary alcohol proton. This pKa is typical for aliphatic alcohols, indicating it will be overwhelmingly in its neutral, protonated form at physiological pH. |

| Aqueous Solubility | Low to Moderate | The molecule possesses both a polar hydroxyl group, which enhances water solubility through hydrogen bonding, and a larger, non-polar dihydrobenzofuran ring system that limits it. Solubility is expected to be poor in water but good in organic solvents like ethanol, methanol, and DMSO. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

¹H NMR (Predicted):

-

Aromatic Protons (δ 6.5-7.2 ppm): Three protons on the benzene ring are expected, likely exhibiting complex splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

Dihydrofuran Methylene Protons (δ 4.5-4.6 ppm, O-CH₂ and δ 3.1-3.2 ppm, Ar-CH₂): The two methylene groups of the dihydrofuran ring are diastereotopic. The protons on the carbon adjacent to the oxygen (O-CH₂) will be further downfield and are expected to appear as a triplet. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂) will be upfield and also appear as a triplet.

-

Propanol Chain Protons:

-

-CH₂-OH (δ ~3.6 ppm): A triplet, deshielded by the adjacent hydroxyl group.

-

Ar-CH₂- (δ ~2.6 ppm): A triplet, deshielded by the aromatic ring.

-

-CH₂-CH₂-CH₂- (δ ~1.8 ppm): A multiplet (quintet or sextet), coupled to the two adjacent methylene groups.

-

-

Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the oxygen- and alkyl-substituted carbons appearing furthest downfield.

-

O-CH₂ Carbon (δ ~71 ppm): The carbon of the dihydrofuran ring attached to the oxygen atom.

-

Ar-CH₂ Carbon (δ ~29 ppm): The carbon of the dihydrofuran ring attached to the benzene ring.

-

Propanol Chain Carbons (δ ~62, 34, 32 ppm): Three signals corresponding to the HO-CH₂, the middle -CH₂-, and the Ar-CH₂- carbons, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (3200–3600 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group, indicating hydrogen bonding.[8]

-

C-H Stretch (Aliphatic, 2850–3000 cm⁻¹): Sharp absorptions corresponding to the C-H bonds of the dihydrofuran and propanol methylene groups.[8]

-

C-H Stretch (Aromatic, 3000–3100 cm⁻¹): Weaker, sharp absorptions for the aromatic C-H bonds.

-

C=C Stretch (Aromatic, ~1450–1600 cm⁻¹): Multiple sharp bands of variable intensity, characteristic of the benzene ring.

-

C-O Stretch (Alcohol, ~1050 cm⁻¹): A strong, distinct band for the primary alcohol C-O bond.[8]

-

C-O Stretch (Aryl Ether, ~1230 cm⁻¹): A strong band corresponding to the C-O-C ether linkage within the dihydrofuran ring.[9]

Experimental Protocols for Physicochemical Characterization

To move from prediction to validated data, rigorous experimental protocols are required. The following sections detail standardized methodologies for determining key physicochemical parameters.

Protocol: Determination of Purity via Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. This protocol outlines a robust method for analyzing this compound.

Causality: A C18 (octadecylsilyl) stationary phase is chosen for its excellent retention and separation of moderately non-polar compounds like the target molecule. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe. UV detection is selected because the benzofuran moiety contains a strong chromophore.

Methodology:

-

System Preparation: Equilibrate an HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase composition.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (v/v)

-

Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Solvent A and B.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm and 254 nm

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: Linear gradient from 40% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 40% B

-

18.1-25 min: Re-equilibration at 40% B

-

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Protocol: Thermal Stability Analysis via TGA

Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and decomposition profile of a material.

Causality: This experiment determines the temperature at which the compound begins to degrade. This is crucial for establishing safe handling, storage, and processing temperatures, particularly if the compound is to be formulated via methods involving heat (e.g., hot-melt extrusion).

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass.

-

Sample Loading: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min (to prevent oxidative degradation).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% weight loss occurs (T₅).

Caption: Relationship of physicochemical properties to drug development.

Synthesis and Potential Applications

While a detailed synthetic chemistry guide is beyond the scope of this document, a plausible synthetic route provides context for its accessibility. The synthesis of benzofuran derivatives is well-documented.[10][11] A common approach involves the cyclization of appropriately substituted phenols.

The primary value of this compound lies in its potential as a building block or lead compound in drug discovery. The dihydrobenzofuran core is a key pharmacophore in compounds designed as:

-

Antioxidants: The phenolic-like structure, once metabolized, can act as a potent free-radical scavenger, analogous to Vitamin E.[3]

-

Neuroprotective Agents: Benzofuran-based molecules are being actively investigated as inhibitors of enzymes and protein aggregations associated with Alzheimer's disease.[4]

-

Anti-inflammatory Agents: The scaffold is present in molecules that inhibit leukotriene biosynthesis, a key pathway in inflammation.[12]

Conclusion

This compound is a compound with significant potential, stemming from its privileged dihydrobenzofuran core. This guide has consolidated its structural identity and provided a robust profile of its predicted physicochemical and spectroscopic properties. The outlined experimental protocols for HPLC and TGA provide a clear path for researchers to validate these predictions and rigorously characterize the molecule. A comprehensive understanding of these fundamental properties is the critical first step in unlocking the full potential of this and related molecules in the fields of medicinal chemistry, drug development, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. Retrieved from [Link]

-

IJPPS. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

-

Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(3), 453-8. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

Hammond, M. L., Kopka, I. E., Zambias, R. A., Caldwell, C. G., Boger, J., Baker, F., ... & MacIntyre, D. E. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006-20. Retrieved from [Link]

-

Kumar, R., & Singh, P. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1295-1311. Retrieved from [Link]

-

IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

-

Physical Chemistry Research. (2021). A Density Functional Theory Study. Retrieved from [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. ijsdr.org [ijsdr.org]

- 3. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2 [chemicalbook.com]

- 6. 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2 [chemicalbook.com]

- 7. 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol | C11H14O2 | CID 43753533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 12. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol

CAS Number: 217483-06-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of a Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a highly attractive framework in medicinal chemistry.[2][3] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[4][5][6] This guide focuses on a specific derivative, 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol, providing a comprehensive overview of its chemical characteristics, a plausible synthetic approach, and its potential within the broader context of drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper will leverage data from structurally related analogues to provide a predictive and insightful resource for researchers.

Physicochemical and Structural Characteristics

This compound is a small molecule featuring a dihydrobenzofuran core substituted at the 5-position with a propan-1-ol chain. This combination of a heterocyclic aromatic system and a flexible aliphatic alcohol side chain imparts a unique set of physicochemical properties that are crucial for its potential biological interactions.

Structural Data

| Property | Value | Source |

| CAS Number | 217483-06-2 | [7][8] |

| Molecular Formula | C₁₁H₁₄O₂ | [9] |

| Molecular Weight | 178.23 g/mol | [9] |

| IUPAC Name | This compound | [9] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | 2.1 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 3 | [9] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [9] |

Synthesis and Purification: A Proposed Methodological Framework

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a multi-step process starting from a commercially available substituted phenol. A potential route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2,3-dihydro-2-methylbenzofuran from 4-Bromo-2-allylphenol

-

Rationale: The Claisen rearrangement of an allyl phenyl ether followed by intramolecular cyclization is a classic and effective method for constructing the dihydrobenzofuran ring system.

-

Procedure:

-

To a solution of 4-bromo-2-allylphenol in a high-boiling solvent such as N,N-diethylaniline, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Heat the reaction mixture to reflux (approximately 215 °C) for 4-6 hours to induce the Claisen rearrangement, forming the ortho-allyl phenol intermediate.

-

Upon cooling, the intermediate will undergo acid-catalyzed intramolecular cyclization to yield 5-bromo-2,3-dihydro-2-methylbenzofuran.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Heck Coupling of 5-Bromo-2,3-dihydro-2-methylbenzofuran with Allyl Alcohol

-

Rationale: The Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of the three-carbon side chain.

-

Procedure:

-

In a sealed reaction vessel, combine 5-bromo-2,3-dihydro-2-methylbenzofuran, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent like acetonitrile.

-

Heat the mixture to 80-100 °C for 12-24 hours.

-

After cooling, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting 3-(2,3-Dihydro-2-methylbenzofuran-5-yl)prop-2-en-1-ol by column chromatography.

-

Step 3: Catalytic Hydrogenation to Yield this compound

-

Rationale: Catalytic hydrogenation provides a clean and efficient method for the reduction of the alkene to an alkane, yielding the final product.

-

Procedure:

-

Dissolve 3-(2,3-Dihydro-2-methylbenzofuran-5-yl)prop-2-en-1-ol in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

-

Final purification can be achieved by column chromatography to yield pure this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are crucial for structural elucidation. While experimental spectra for this specific compound are not available, predicted spectra can be generated using computational tools.[12][13]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 (m, 3H, Ar-H): Aromatic protons on the dihydrobenzofuran ring.

-

δ 4.5 (t, 2H, -O-CH₂-): Methylene protons on the furan ring adjacent to the oxygen.

-

δ 3.8 (t, 2H, -CH₂-OH): Methylene protons adjacent to the hydroxyl group.

-

δ 3.2 (t, 2H, Ar-CH₂-): Methylene protons on the furan ring adjacent to the aromatic ring.

-

δ 2.7 (t, 2H, Ar-CH₂-): Methylene protons of the propyl chain adjacent to the aromatic ring.

-

δ 1.8 (p, 2H, -CH₂-): Methylene protons in the middle of the propyl chain.

-

δ 1.6 (br s, 1H, -OH): Hydroxyl proton.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 178.

-

Key Fragments: Loss of water (m/z = 160), cleavage of the propyl chain (e.g., loss of C₃H₇O, leading to a dihydrobenzofuranylmethyl cation at m/z = 119), and other characteristic fragments of the dihydrobenzofuran ring system.[14][15]

Caption: Predicted mass spectrometry fragmentation of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Expected IR Absorptions (cm⁻¹):

-

~3350 (broad): O-H stretch of the alcohol.

-

~3050: Aromatic C-H stretch.

-

~2950, 2870: Aliphatic C-H stretch.

-

~1600, 1480: Aromatic C=C stretch.

-

~1250: Aryl-O stretch.

-

~1050: C-O stretch of the primary alcohol.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been published, the dihydrobenzofuran scaffold is associated with a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anti-inflammatory and Antioxidant Potential

Many dihydrobenzofuran derivatives exhibit significant anti-inflammatory and antioxidant properties.[2][4] Some analogues of α-tocopherol (Vitamin E) containing the 2,3-dihydro-1-benzofuran-5-ol core have been shown to inhibit lipid peroxidation and protect against central nervous system trauma.[16] The phenolic-like structure of the dihydrobenzofuran ring can act as a radical scavenger. It is plausible that this compound could exhibit similar properties, making it a candidate for investigation in inflammatory and oxidative stress-related disorders.

Anticancer Activity

The benzofuran and dihydrobenzofuran skeletons are present in numerous compounds with demonstrated anticancer activity.[5][17] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines. The specific substitution pattern on the dihydrobenzofuran ring is critical for cytotoxic activity. Further screening of this compound against a panel of cancer cell lines would be a logical step to explore its potential in oncology.

Neurological and CNS Activity

Analogues of hallucinogenic phenethylamines incorporating the 2,3-dihydrobenzofuran structure have been synthesized and studied for their effects on the central nervous system.[18] While this compound does not share the typical pharmacophore for hallucinogenic activity, its ability to cross the blood-brain barrier and interact with CNS targets cannot be ruled out. Its structural similarity to compounds with neuroprotective effects warrants further investigation in models of neurodegenerative diseases.

Future Directions and Research Perspectives

The lack of specific data for this compound presents a clear opportunity for further research. The following areas are of immediate interest:

-

Validated Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with complete analytical characterization, is a critical first step.

-

In Vitro Biological Screening: A comprehensive screening of the compound against a diverse panel of biological targets, including enzymes and receptors implicated in inflammation, cancer, and neurological disorders, would provide valuable insights into its potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the propanol side chain and substitutions on the dihydrobenzofuran ring would help to elucidate the key structural features required for biological activity.

-

Mechanism of Action Studies: Should promising biological activity be identified, further studies to determine the specific molecular targets and signaling pathways modulated by the compound would be essential for its development as a potential therapeutic agent.

Conclusion

This compound is a compound of significant interest due to its incorporation of the biologically privileged dihydrobenzofuran scaffold. While specific experimental data is currently lacking, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and a rationale for its potential in various therapeutic areas based on the known activities of structurally related compounds. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this promising molecule.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4898. [Link]

-

Berger, J. P., Meinke, P. T., & T. W. Doebber, et al. (2003). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 46(25), 5445-5456. [Link]

-

Çalışkan, Z. Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]

-

Nichols, D. E., Snyder, S. E., & Oberlender, R., et al. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Pharmaceutical Sciences, 4(10), 114-123. [Link]

-

Satyanarayana, G., & Kumar, V. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 10(7), 1598-1627. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

- Google Patents. (n.d.). US6995264B2 - Process for preparing aripiprazole.

- Google Patents. (n.d.). US-12233067-B2 - Topical treatment of vitiligo by a JAK inhibitor.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0298366). Retrieved from [Link]

-

Wang, M., Wang, R., & Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26366-26380. [Link]

-

Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. [Link]

- Google Patents. (n.d.). US3060141A - Solution of polypyrrolidone in aqueous formic acid and method of preparing same.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

Kumar, S., & Singh, A. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1262. [Link]

- Google Patents. (n.d.). EP-0950020-A1 - Removal of silica from bauxite.

-

Asolkar, R. N., & Kakkar, S. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-13. [Link]

-

de Souza, G. G., & de Souza, F. D. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(11), 1147-1156. [Link]

- Google Patents. (n.d.). US-11033553-B2 - Non-vasoconstricting energy-promoting compositions containing ketone bodies.

-

PubChem. (n.d.). 1-[2-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol. Retrieved from [Link]

-

DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APB and 6-APB). Microgram Journal, 8(2), 64-71. [Link]

-

El-Sabbagh, O. I., & El-Sadek, M. E. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(37), 23076-23106. [Link]

-

Grisar, J. M., Bolkenius, F. N., & Petty, M. A., et al. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(3), 453-458. [Link]

-

mzCloud. (n.d.). 1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]-1,2-propanediol. Retrieved from [Link]

-

Brooks, D. W., & Summers, J. B. (1986). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 29(10), 1855-1864. [Link]

-

DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog, 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine (5-MeO-BFEA). DEA Office of Forensic Sciences. [Link]

-

Anjani, K., & Anreddy, R. N. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

Wang, Y., Liu, Y., & Li, D., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Archiv der Pharmazie, 348(9), 624-634. [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. actascientific.com [actascientific.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2 [chemicalbook.com]

- 8. 3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPAN-1-OL | 217483-06-2 [chemicalbook.com]

- 9. 1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol | C11H14O2 | CID 43753533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 12. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0298366) [np-mrd.org]

- 13. hmdb.ca [hmdb.ca]

- 14. scispace.com [scispace.com]

- 15. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Dihydrobenzofuran Derivatives: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Introduction: The Versatility of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous naturally occurring and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] This unique structural feature, consisting of a fused benzene and dihydrofuran ring, provides an ideal framework for the development of novel therapeutic agents.[1] The inherent versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[4][5][6][7][8] This guide provides an in-depth exploration of the significant biological activities of dihydrobenzofuran derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Survival

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Several dihydrobenzofuran derivatives exert their anticancer effects by inducing cell cycle arrest, primarily at the G1 or G2/M phase, thereby preventing cancer cell proliferation. For instance, the natural benzofuran derivative ailanthoidol has been shown to induce G1 arrest by reducing the expression of cyclin D1 and cyclin-dependent kinase 2 (CDK2).[9] Furthermore, many of these compounds trigger apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[11][12] Some derivatives have also been found to inhibit the activity of crucial enzymes in cancer progression, such as glycogen synthase kinase-3β (GSK3β) and casein kinase 2 (CK2).[9][13][14]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran skeleton.[9]

-

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran ring has been consistently shown to enhance anticancer activity.[10][11][12]

-

Substitutions at C-2 and C-3: The presence of ester or heterocyclic ring substitutions at the C-2 position is often crucial for cytotoxic activity.[10]

-

Hybrid Molecules: Hybrid molecules that combine the dihydrobenzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have demonstrated potent cytotoxic effects.[10]

-

N-phenethyl carboxamide: The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity.[10]

Quantitative Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naturally isolated dihydrobenzofuran derivative | NCI-H460 (Lung) | 53.24 | [9] |

| CAL-27 (Oral) | 48.52 | [9] | |

| Thiazole-substituted benzofuran derivative | HePG2, HeLa, MCF-7, PC3 | 4.0 - 16.72 | [9] |

| Oxadiazole-conjugated benzofuran derivative | MIA PaCa2, HCT116 | 3.27 - 11.27 | [9] |

| Fluorinated dihydrobenzofuran derivative | HCT116 (Colorectal) | 19.5 - 24.8 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H460, CAL-27) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control. Incubate for 48 hours.[15][16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: Anticancer Mechanism of Dihydrobenzofuran Derivatives

Caption: Dihydrobenzofuran derivatives exert anticancer effects through multiple pathways.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer.[11][12] Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[4][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. Many dihydrobenzofuran derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes involved in the inflammatory response.[11][12] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2).[11][12] Some derivatives have also been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of PGE2.[18]

Structure-Activity Relationship (SAR) Insights

-

Substituents at C-5 and C-6: The presence of an alkyl or aryl group at position 6 and a chlorine atom at position 5 results in very powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis.[17]

-

Fluorination: The introduction of fluorine atoms can enhance the biological effects of benzofuran derivatives.[11][12]

-

Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups can also contribute to enhanced anti-inflammatory activity.[11][12]

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

| Compound Class | Mediator | IC50 (µM) | Reference |

| Fluorinated dihydrobenzofuran derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | [11][12] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [11][12] | |

| Nitric Oxide (NO) | 2.4 - 5.2 | [11][12] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [11][12] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This protocol describes a common in vivo model for evaluating the anti-inflammatory activity of test compounds.[17]

-

Animal Model: Use male rats (e.g., Sprague-Dawley) weighing 150-200g.

-

Compound Administration: Administer the dihydrobenzofuran derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.

Diagram: Anti-inflammatory Signaling Pathway

Caption: Dihydrobenzofuran derivatives inhibit key enzymes in the inflammatory cascade.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Dihydrobenzofuran derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.[19][20]

Mechanism of Action: Attenuating Oxidative Stress and Excitotoxicity

The neuroprotective effects of these compounds are often linked to their antioxidant and anti-excitotoxic properties.[21] Some derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting neurons from oxidative damage.[21] Additionally, certain dihydrobenzofuran-2-carboxamide derivatives have demonstrated the ability to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism of neuronal cell death in various neurological disorders.[21] Hybrid molecules incorporating a benzofuran core with an organoselenium group have also been shown to attenuate oxidative stress and regulate neuroinflammatory responses.[19]

Structure-Activity Relationship (SAR) Insights

-

Substitutions on the Benzofuran-2-carboxamide Scaffold: For 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) substitution at the R3 position appear to be important for neuroprotective action against excitotoxic damage.[21]

Experimental Protocol: In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

This protocol details a method for assessing the neuroprotective effects of dihydrobenzofuran derivatives against excitotoxicity in primary neuronal cultures.[21]

-

Primary Cortical Culture: Prepare primary cortical neuronal cultures from rat embryos.

-

Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

-

NMDA Exposure: Expose the neurons to 300 µM NMDA for 10 minutes in a magnesium-free medium.

-

Wash and Incubate: Wash the cells and incubate them in a conditioned medium for 24 hours.

-

Cell Viability Assessment: Assess neuronal cell viability using a lactate dehydrogenase (LDH) assay or by counting viable cells after staining with trypan blue.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the NMDA-treated control.

Diagram: Neuroprotective Workflow

Caption: A streamlined workflow for assessing the neuroprotective effects of dihydrobenzofuran derivatives.

Antimicrobial Activity: A Potential Source of New Antibiotics

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Dihydrobenzofuran derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential in this area.[22][23][24]

Mechanism of Action

The precise mechanisms of antimicrobial action for many dihydrobenzofuran derivatives are still under investigation. However, it is believed that their lipophilicity allows them to penetrate microbial cell membranes, disrupting cellular processes and leading to cell death.

Structure-Activity Relationship (SAR) Insights

-

Hydrophobicity: Hydrophobic benzofuran analogs have been found to exhibit favorable antibacterial activities.[23]

-

Aza- vs. Oxa-benzofurans: Aza-benzofuran compounds have shown better antibacterial activity, while oxa-benzofuran compounds have demonstrated greater antifungal activity.[24]

Conclusion and Future Directions

Dihydrobenzofuran derivatives represent a highly versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with the tunability of their chemical structure, make them attractive scaffolds for drug discovery and development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this remarkable chemical scaffold holds great promise for the development of novel therapies for a wide range of human diseases.

References

-

Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

-

Abdel-Wahab, B. F., El-Khouly, A. E., & El-Adl, K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(4), 635-668. [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & Al-Zharani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6611. [Link]

-

de Gomes, M. G., Vey, L. T., Zborowski, T., Leal, J. B. T., & Savegnago, L. (2022). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 59(10), 6349–6364. [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., Salma, Y., Habib, J., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., Salma, Y., Habib, J., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., Salma, Y., Habib, J., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Khan, I., Nisar, M., Abd_Allah, E. F., Alqarawi, A. A., Arslan, M., & Ahmad, W. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC complementary and alternative medicine, 19(1), 1-10. [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., Salma, Y., Habib, J., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

-

Khan, I., Nisar, M., Abd_Allah, E. F., Alqarawi, A. A., Arslan, M., & Ahmad, W. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC complementary and alternative medicine, 19(1), 1-10. [Link]

-

Sharma, A., Kumar, V., & Singh, P. P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(23), 16405-16440. [Link]

-

Satyanarayana, G. (2021). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 10(9), 2206-2231. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00050. [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 1-3. [Link]

-

Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved January 19, 2026, from [Link]

-

Gangan, V. D., Vakharia, J., & Chakraborty, C. T. (2015). Synthesis and antibacterial activity of novel benzofuran ester derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 232-235. [Link]

-

Eriksson, A. U., Saleeb, M., Mojica, S., Andersson, C. D., Gylfe, Å., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS combinatorial science, 19(4), 253-262. [Link]

-

Ayoub, A. J., El-Achkar, G. A., Ghandour, B., Ghandour, F., Salma, Y., Habib, J., ... & Habib, A. (2023). Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate. [Link]

-

Sharma, A., Kumar, V., & Singh, P. P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(23), 16405-16440. [Link]

-

Festa, C., De Marino, S., D'Auria, M. V., Lauro, G., Marzocco, S., Renga, B., ... & Bifulco, G. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(4), 675-684. [Link]

-

Asif, M. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]

-

Nienberg, C., Kalesse, M., & Jose, J. (2021). Discovery of 7, 9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science, 4(2), 834-845. [Link]

-

Nienberg, C., Kalesse, M., & Jose, J. (2021). Discovery of 7, 9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science, 4(2), 834-845. [Link]

-

de Gomes, M. G., Vey, L. T., Zborowski, T., Leal, J. B. T., & Savegnago, L. (2022). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 59(10), 6349–6364. [Link]

-

Van Miert, S., Van Dyck, S., Schmidt, T. J., Brun, R., Vlietinck, A., Lemière, G., & Pieters, L. (2005). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of natural products, 68(5), 718-724. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2018). In vitro assay of benzofuran derivatives 3. ResearchGate. [Link]

-

Dawood, K. M., Abdel-Gawad, H., & Rageb, E. A. (2011). Bioactive Benzofuran derivatives: A review. Mini reviews in medicinal chemistry, 11(11), 999-1019. [Link]

-

Kim, D. H., Lee, S. Y., Kim, Y., & Jung, Y. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 25(9), 1957-1961. [Link]

-

Li, Y., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29749-29767. [Link]

-

Sharma, D., & Kumar, D. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5), 233-242. [Link]

-

Varadaraju, K. R., Kumar, P., & Kumar, M. (2017). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in chemistry, 5, 2. [Link]

-

Al-Ostath, A. I., El-Ashmawy, M. B., & El-Gazzar, M. G. (2023). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Molecules, 28(14), 5530. [Link]

-

Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2022). Novel 2, 6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Liu, Y., Zhang, Y., Liu, Y., & Zhang, Y. (2022). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1650. [Link]

-

Wang, Y., Zhang, Y., Zhang, Y., & Wang, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(1), 356. [Link]

-

Gholami, M., Emami, S., & Foroumadi, A. (2015). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3 (2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial agents and chemotherapy, 59(12), 7482-7488. [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 24. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

De Novo Target Identification and Validation for 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol: A Strategic Guide

An in-depth technical guide or whitepaper on the core.

Abstract

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-ol represents a novel chemical entity with an as-yet uncharacterized biological activity profile. The absence of established targets necessitates a systematic and unbiased approach to elucidate its mechanism of action and identify potential therapeutic applications. This guide provides a comprehensive, technically-grounded framework for the de novo identification and validation of molecular targets for this compound. We will detail a multi-pronged strategy commencing with in silico predictive modeling, progressing to robust experimental target discovery using cutting-edge proteomic techniques, and culminating in rigorous biophysical and cell-based validation assays. The methodologies described herein are designed to provide a high degree of scientific confidence, guiding researchers from a novel molecule to a validated therapeutic target.

Introduction: The Challenge of a Novel Chemical Entity

The molecule this compound, featuring a dihydrobenzofuran core, belongs to a class of structures known to interact with a variety of biological targets. However, specific data for this particular compound is not available in the public domain. This presents a classic challenge in drug discovery: how do we efficiently and accurately identify the molecular target(s) of a novel compound to unlock its therapeutic potential?

This guide eschews a speculative approach. Instead, we present a logical, industry-standard workflow that integrates computational prediction with empirical, unbiased experimental validation. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a computational pre-assessment can generate initial hypotheses and prioritize experimental avenues. This phase leverages the principle that structurally similar molecules often share similar biological targets.

Rationale for In Silico First Approach

A computational-first strategy is cost-effective and rapid. It allows us to scan the vast landscape of the known "targetable proteome" to identify a smaller, more manageable set of high-probability candidate proteins. This is achieved through two primary methods: ligand-based and structure-based virtual screening.

Methodology: A Dual-Pronged Computational Screen

A. Ligand-Based Virtual Screening: This method relies on the "similarity principle." We will use the chemical structure of our compound as a query to search large chemical databases for structurally similar compounds with known biological activities.

-

Protocol:

-

Structure Preparation: Generate a 2D and 3D representation of this compound.

-

Database Selection: Utilize public databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on chemical structures and their associated biological assay data.

-

Similarity Search: Perform a Tanimoto similarity search using the compound's molecular fingerprint. A Tanimoto coefficient > 0.85 is typically considered to indicate a high degree of similarity.

-

Target Collation: Compile a list of known protein targets for the identified similar compounds.

-

Analysis: Analyze the resulting list of potential targets for enrichment in specific protein families (e.g., kinases, GPCRs) or signaling pathways.

-

B. Structure-Based Virtual Screening (Reverse Docking): Here, we "dock" our compound into the 3D structures of a library of proteins to predict binding affinity.

-

Protocol:

-

Protein Library Preparation: Utilize a curated library of protein crystal structures, such as the Protein Data Bank (PDB).

-

Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to systematically place the 3D conformation of our compound into the binding pockets of the proteins in the library.

-

Scoring and Ranking: Score the potential poses based on a scoring function that estimates binding free energy. Rank the proteins from highest to lowest predicted binding affinity.

-